Cas no 13102-87-9 (1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-)

1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- structure
13102-87-9 structure
Product Name:1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-
CAS No:13102-87-9
MF:C10H11ClO2
MW:198.646142244339
CID:1227527
PubChem ID:10703138
Update Time:2025-07-16

1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-
    • 3-chloro-1-(2-hydroxy-5-methylphenyl)propan-1-one
    • CRCFRUFQZJAZEA-UHFFFAOYSA-N
    • DTXSID70443708
    • SCHEMBL6742873
    • AKOS022516663
    • 2-(3-Chloropropionyl)-4-methylphenol
    • 13102-87-9
    • Inchi: 1S/C10H11ClO2/c1-7-2-3-9(12)8(6-7)10(13)4-5-11/h2-3,6,12H,4-5H2,1H3
    • InChI Key: CRCFRUFQZJAZEA-UHFFFAOYSA-N
    • SMILES: ClCCC(C1C(=CC=C(C)C=1)O)=O

Computed Properties

  • Exact Mass: 198.0447573g/mol
  • Monoisotopic Mass: 198.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-

Chemical Profile of 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- (CAS No. 13102-87-9)

1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-, identified by its CAS number 13102-87-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a chlorinated ketone moiety attached to a phenolic ring with a methyl substituent, has garnered attention due to its versatile structural framework and potential applications in synthetic chemistry and drug development.

The molecular structure of 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- consists of a central propanone backbone, which is a well-known solvent and reagent in organic synthesis. The introduction of a chlorine atom at the third carbon position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The phenolic group at the first carbon, coupled with a methyl substituent on the aromatic ring, further diversifies its chemical properties and functionalities.

This compound has been extensively studied in recent years for its role in the development of novel pharmaceuticals. The presence of both hydroxyl and chloro functional groups allows for diverse chemical transformations, including nucleophilic substitution reactions, which are crucial in medicinal chemistry. Researchers have leveraged these properties to explore its potential as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas.

In the context of modern drug discovery, 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- has been investigated for its pharmacological profile. Studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for treating inflammatory diseases and neurological disorders. The aromatic ring structure, particularly the hydroxyl and methyl substituents, is known to influence binding affinity and metabolic stability, key factors in drug design.

The synthesis of 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- involves multi-step organic reactions that highlight the compound's synthetic utility. One common approach involves the chlorination of an appropriate ketone precursor followed by functionalization at the aromatic ring. These synthetic pathways are not only illustrative of modern organic chemistry techniques but also demonstrate the compound's versatility as a building block.

Recent advancements in computational chemistry have further enhanced our understanding of 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)-'s reactivity and potential applications. Molecular modeling studies have predicted its interaction with biological targets, providing insights into its pharmacological activity. These computational approaches are increasingly integral to drug discovery pipelines, offering efficient ways to screen compounds for their therapeutic potential before experimental validation.

The compound's stability under various conditions is another critical aspect that has been thoroughly examined. Research has focused on understanding how 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- behaves under different pH levels, temperatures, and solvent systems. This information is vital for optimizing its use in pharmaceutical formulations and ensuring its efficacy in biological environments.

From an industrial perspective, the production and handling of 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- must adhere to stringent quality control measures. Its role as an intermediate in large-scale syntheses necessitates precise control over reaction conditions to ensure high yields and purity. Advances in process optimization have enabled more efficient production methods, reducing waste and improving cost-effectiveness.

The environmental impact of synthesizing and utilizing 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- is also a consideration in contemporary research. Efforts are being made to develop greener synthetic routes that minimize hazardous byproducts and reduce energy consumption. Such sustainable practices are essential for ensuring the long-term viability of pharmaceutical intermediates like this one.

In conclusion, 1-Propanone, 3-chloro-1-(2-hydroxy-5-methylphenyl)- (CAS No. 13102-87-9) represents a fascinating subject of study in organic chemistry and pharmaceutical science. Its unique structural features and reactivity make it a valuable tool for researchers exploring new drug candidates. As our understanding of its properties continues to evolve through both experimental and computational methods, this compound is poised to play an increasingly important role in the development of innovative therapeutic agents.

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